Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white to yellow solid that is used in various research and industrial applications. The compound is known for its unique structure, which includes an isoxazole ring and an isopropylphenyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction typically requires a catalyst such as copper(I) or ruthenium(II) and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and thiol-substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate: Similar in structure but with a cyanophenyl group instead of an isopropylphenyl group.
Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate: Contains a methoxyphenyl group, offering different chemical properties.
Uniqueness
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is unique due to its isopropylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic compounds and in research applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJIBJSSAAPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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